molecular formula C20H18F3N3O B2957535 (E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol CAS No. 307343-47-1

(E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol

Cat. No.: B2957535
CAS No.: 307343-47-1
M. Wt: 373.379
InChI Key: RGQIZRJTWRQSDM-FNAFRIRQSA-N
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Description

(E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
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Properties

IUPAC Name

(2E,6Z)-2-benzylidene-6-[[2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)17-9-10-18(24-13-17)26-25-12-16-8-4-7-15(19(16)27)11-14-5-2-1-3-6-14/h1-3,5-6,9-13,25H,4,7-8H2,(H,24,26)/b15-11+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALOEPMUEJOFCN-LTNDZONTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CNNC3=NC=C(C=C3)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\NNC3=NC=C(C=C3)C(F)(F)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol is a hydrazone derivative that has gained attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and antimalarial research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the target compound typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with cyclohexanone derivatives. The reaction is facilitated by a base catalyst, resulting in the formation of the hydrazone structure. The purity and identity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Anti-inflammatory Activity

Research has demonstrated that similar hydrazone compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating their potential as anti-inflammatory agents .

Antibacterial Activity

Hydrazones, including derivatives similar to this compound, have been evaluated for antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values are critical for assessing their effectiveness. For example:

CompoundMicroorganismMIC (μg/mL)
Hydrazone AStaphylococcus aureus32
Hydrazone BEscherichia coli50

These results suggest that modifications in the hydrazone structure can lead to varying degrees of antibacterial efficacy .

Antimalarial Activity

In vitro studies have indicated that certain hydrazones possess antimalarial properties. For example, a related compound demonstrated significant activity against Plasmodium falciparum, with a notable reduction in parasitemia levels in infected mice models. The mechanism appears to involve chelation of free iron and inhibition of heme polymerization, which are crucial for parasite survival .

Case Studies

Several case studies have highlighted the biological potential of hydrazone derivatives:

  • Anti-inflammatory Mechanism : A study demonstrated that a related hydrazone inhibited the activation of NF-kB signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines .
  • Antibacterial Efficacy : A series of benzothiazole hydrazones were tested against multi-drug resistant strains, showing promising results with MIC values significantly lower than those of standard antibiotics .
  • Antimalarial Action : In another study, a hydrazone derivative was shown to significantly prolong survival in murine models infected with drug-resistant malaria strains, indicating its therapeutic potential against malaria .

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